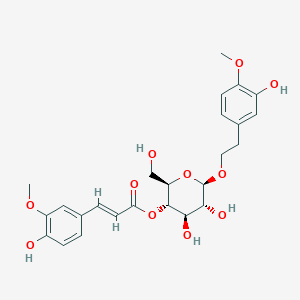

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid often involves strategies that incorporate fluorinated substituents to modify the chemical and physical properties of the molecules. For example, studies on the synthesis and liquid crystal properties of laterally fluorinated trans-cyclohexane-1-carboxylate and benzoate esters have shown how fluorination affects nematic thermal stabilities and smectic tendencies, providing insights into the synthesis of fluorinated cyclohexane derivatives (Gray, Hogg, & Lacey, 1981).

Molecular Structure Analysis

The molecular structure of trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid and its derivatives has been explored through various structural analyses. For instance, the study of cis/trans isomerism in uranyl ion complexes with cyclohexanedicarboxylate illustrates the impact of structural isomerism on the formation of complex molecular architectures, shedding light on the structural consequences of substituent positioning on cyclohexane rings (Thuéry & Harrowfield, 2017).

Chemical Reactions and Properties

Trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions that highlight its reactivity and interaction with different chemical entities. Research on the N-heterocyclic carbene-catalyzed cycloaddition of silyl dienol ethers with α,β-unsaturated acid fluorides demonstrates the compound's involvement in complex reaction mechanisms, offering insights into its chemical behavior and the influence of fluorinated substituents (Ryan, Candish, & Lupton, 2011).

Physical Properties Analysis

The physical properties of trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid are significantly influenced by its molecular structure. Studies on the mesomorphic properties of related cyclohexane derivatives indicate how molecular modifications, such as fluorination, affect the liquid crystalline behavior and thermal properties, providing a deeper understanding of the physical characteristics of these compounds (Neubert, Ferrato, & Carpenter, 1979).

Chemical Properties Analysis

The chemical properties of trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid, including reactivity, stability, and interaction with various reagents, are crucial for its application in chemical synthesis and material science. The bromination and epoxidation of cyclohexene derivatives, as well as the stereochemical outcomes of these reactions, exemplify the compound's chemical versatility and the effects of its structural features on reactivity (Bellucci, Marioni, & Marsili, 1972).

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclohexane Derivatives :

- trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid and similar cyclohexane derivatives have been studied for their preparation methods and mass spectra analysis. The study explores the hydrogenation of t-butylbenzoic acids over various catalysts, revealing insights into the isomerization processes and fragmentation modes of these compounds, contributing to the field of organic synthesis and analytical chemistry (Bekkum et al., 2010).

Chiral Organocatalysis :

- Enantiomerically pure carbamate-monoprotected trans-cyclohexane-1,2-diamines, related to trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid, have been utilized as chiral organocatalysts. These are used for the addition of aryl ketones and acetone to nitroalkenes, producing enantioenriched β-substituted γ-nitroketones. This application is significant in the field of asymmetric synthesis, offering a pathway to produce compounds with high enantioselectivity (Flores-Ferrándiz et al., 2015).

Isomer and Enantiomer Separation :

- Stereoisomeric mixtures involving cyclohexanols, closely related to trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid, have been used to form complexes with O,O'-dibenzoyl-(2R,3R)-tartaric acid. This process is particularly useful in isomer and enantiomer separation, leveraging the selective complex formation for purification and analysis of specific isomers or enantiomers of pharmaceutical interest (Kassai et al., 2001).

Chemical Analysis and Environmental Medicine :

- trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid derivatives, particularly 1,2-cyclohexane dicarboxylic acid diisononyl ester (a new generation plasticizer), have been identified and analyzed using GC/MS and ESI/MS. This identification is crucial for understanding the composition of new plasticizers and assessing their potential environmental and health impacts, especially in the context of environmental medicine (Dziwiński et al., 2017).

Eigenschaften

IUPAC Name |

(1R,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCIJJKDNJBQIL-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1149572.png)